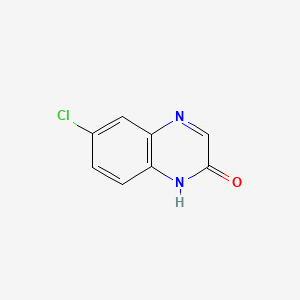

6-Chloro-2(1H)-quinoxalinone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAZZQLTKBYDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062409 | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-71-6 | |

| Record name | 6-Chloro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2427-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-6-CHLOROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Chloro-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 6-Chloro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document collates essential data on its physicochemical properties, synthesis, and biological activity, with a focus on its role as an AMPA receptor antagonist.

Physicochemical Properties

This compound is a solid, organic compound with the chemical formula C₈H₅ClN₂O.[1][2] It belongs to the quinoxalinone class of heterocyclic compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅ClN₂O | [1][2] |

| Molecular Weight | 180.59 g/mol | [1] |

| Melting Point | 305 °C | [3] |

| Boiling Point | 160-170 °C (at 10 Torr) | [3] |

| Appearance | Light orange solid | [4] |

| CAS Number | 2427-71-6 | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and amide protons.

Table 2: ¹H NMR Spectral Data of this compound (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0 | Singlet | N-H (amide) |

| ~7.8 | Doublet | Aromatic C-H |

| ~7.6 | Doublet of doublets | Aromatic C-H |

| ~7.4 | Doublet | Aromatic C-H |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (amide) |

| ~145 | Aromatic C-N |

| ~135 | Aromatic C-Cl |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~116 | Aromatic C-N |

| ~115 | Aromatic C-H |

Note: Assignments are approximate and based on typical chemical shifts for similar structures.

IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H stretch (amide) |

| ~1670 | Strong | C=O stretch (amide) |

| ~1600 | Medium | C=N stretch |

| ~1500 | Medium | C=C stretch (aromatic) |

| ~830 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 180/182 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 152/154 | Loss of CO |

| 117 | Loss of CO and Cl |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chloroacetyl chloride method.[5] A general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Chloroacetyl Chloride Method[5][6]

-

Acylation: To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as toluene, add chloroacetyl chloride dropwise at room temperature. The reaction mixture is then stirred for several hours to ensure complete acylation. Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide.

-

Reduction: The crude intermediate is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amine. The catalyst is subsequently removed by filtration through a pad of celite.

-

Cyclization and Purification: The resulting solution containing N-(2-amino-4-chlorophenyl)-2-chloroacetamide is concentrated. The intramolecular cyclization to form this compound often occurs spontaneously upon heating or can be facilitated by the addition of a mild base. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Biological Activity: AMPA Receptor Antagonism

Quinoxalinone derivatives are a well-established class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[6][7] this compound serves as a scaffold for the development of more potent and selective AMPA receptor antagonists.

Mechanism of Action

As a competitive antagonist, this compound and its derivatives bind to the same site on the AMPA receptor as the endogenous agonist, glutamate. This binding event does not activate the receptor and prevents glutamate from binding and opening the ion channel, thereby inhibiting the influx of sodium and calcium ions.

Caption: Competitive antagonism at the AMPA receptor.

Experimental Protocol: Competitive Radioligand Binding Assay[9][10]

This protocol provides a general framework for assessing the binding affinity of a test compound, such as this compound, to the AMPA receptor.

-

Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

-

Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]-AMPA), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical and spectroscopic properties. Its synthesis is achievable through established chemical routes, and it serves as a key building block for the development of pharmacologically active molecules, most notably competitive antagonists of the AMPA receptor. The information and protocols provided in this guide are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their exploration of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2(1H)-Quinoxalinone [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6-Chloro-2(1H)-quinoxalinone from p-Chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 6-Chloro-2(1H)-quinoxalinone, a key intermediate in the synthesis of various biologically active compounds, starting from the readily available precursor, p-chloroaniline. This document details the underlying chemical transformations, provides step-by-step experimental protocols, and presents quantitative data in a structured format.

Introduction

Quinoxalinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological activities. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals. Its synthesis from p-chloroaniline involves a multi-step process, which is elaborated upon in this guide. The described pathway focuses on a regioselective approach involving nitration, reduction, and cyclization.

Overall Synthetic Pathway

The synthesis of this compound from p-chloroaniline can be conceptualized as a four-step process. The initial step involves the protection of the amine functionality of p-chloroaniline, followed by a regioselective nitration to introduce a nitro group ortho to the amine. Subsequent reduction of the nitro group yields a diamine intermediate, which then undergoes cyclization to form the quinoxalinone ring.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data associated with the reactions are summarized in the subsequent tables.

Step 1: Acetylation of p-Chloroaniline

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-chloroaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture at reflux for a specified duration.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-chlorophenyl)acetamide.

Step 2: Nitration of N-(4-chlorophenyl)acetamide

Protocol:

-

To a flask maintained at a low temperature (e.g., 0-5 °C) using an ice bath, add concentrated sulfuric acid.

-

Slowly add N-(4-chlorophenyl)acetamide to the sulfuric acid with constant stirring.

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at room temperature for a designated period.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry to yield N-(4-chloro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-chloro-2-nitrophenyl)acetamide

Protocol:

-

Suspend N-(4-chloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-chloro-2-nitroaniline.

Step 4: Reductive Cyclization to this compound

This step involves the acylation of the amino group followed by reduction of the nitro group and subsequent intramolecular cyclization. An improved method involves the use of iron powder for the reduction to avoid dehalogenation.[1]

Protocol:

-

Treat 4-chloro-2-nitroaniline with chloroacetyl chloride in a suitable solvent like toluene.[2]

-

The resulting N-(4-chloro-2-nitrophenyl)-2-chloroacetamide is then subjected to reduction.

-

In a reaction vessel, suspend the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide in a solvent mixture (e.g., ethanol/water).

-

Add iron powder and a catalytic amount of an acid (e.g., acetic acid).

-

Heat the mixture at reflux. The reduction of the nitro group and subsequent intramolecular cyclization occurs.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, filter the hot reaction mixture to remove the iron catalyst.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the crystals of this compound by filtration, wash with a cold solvent, and dry.

An alternative approach involves catalytic hydrogenation using Pd/C, though side reactions involving the elimination of the α-chloro group can occur.[2]

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Chloroaniline | N-(4-chlorophenyl)acetamide | Acetic anhydride | Acetic acid | Reflux | 2 | >90 |

| 2 | N-(4-chlorophenyl)acetamide | N-(4-chloro-2-nitrophenyl)acetamide | HNO₃, H₂SO₄ | - | 0-10 | 2 | ~85 |

| 3 | N-(4-chloro-2-nitrophenyl)acetamide | 4-Chloro-2-nitroaniline | H₂SO₄ | Ethanol/Water | Reflux | 4 | >95 |

| 4 | 4-Chloro-2-nitroaniline | This compound | Chloroacetyl chloride, Fe, Acetic Acid | Toluene, Ethanol/Water | Reflux | 6-8 | ~80 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: Laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-chloroaniline is a robust and scalable process. The presented multi-step pathway, involving protection, nitration, reduction, and cyclization, offers a reliable method for obtaining this valuable intermediate. Careful control of reaction conditions, particularly during the nitration and reduction steps, is crucial for achieving high yields and purity. The protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and material science.

References

A Technical Guide to 6-Chloro-2(1H)-quinoxalinone (CAS: 2427-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2(1H)-quinoxalinone, also known as 6-chloroquinoxalin-2-ol, is a heterocyclic organic compound belonging to the quinoxalinone class. It serves as a critical intermediate in the synthesis of various agrochemicals and is a subject of interest in medicinal chemistry. Its most prominent application is as a key precursor in the manufacturing of the potent, post-emergence herbicide Quizalofop-ethyl, which is widely used to control grassy weeds in broadleaf crops.[1][2]

The quinoxalinone core is a recognized pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including potential anticancer, antimicrobial, antithrombotic, and anxiolytic properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis protocols, primary applications, and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. The compound typically appears as a white to light brown solid powder.[2]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2427-71-6[3] |

| Molecular Formula | C₈H₅ClN₂O[4] |

| Molecular Weight | 180.59 g/mol [4] |

| IUPAC Name | 6-chloro-1H-quinoxalin-2-one[3] |

| Synonyms | 2-Hydroxy-6-chloroquinoxaline, 6-chloroquinoxalin-2-ol[3] |

| InChI | InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)[3] |

| SMILES | C1=CC2=C(C=C1Cl)N=CC(=O)N2[3] |

Table 2: Physical and Chemical Data

| Property | Value |

| Melting Point | ~305 °C |

| Boiling Point | 160-170 °C (at 10 Torr) |

| Density | ~1.5 g/cm³[2] |

| Appearance | White to light brown solid powder[2] |

| Solubility | Poorly soluble in water. |

| Vapor Pressure | 7.46E-07 mmHg at 25°C[2] |

| Flash Point | 193.6 °C[2] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established. The choice of method often depends on the available starting materials, desired yield, and scalability.

Standard Chloroacetyl Chloride Method

This is a classical and widely cited route for the synthesis of the target compound. It begins with the acylation of 4-chloro-2-nitrophenylamine, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Experimental Protocol:

-

Acylation: 4-chloro-2-nitrophenylamine is treated with chloroacetyl chloride in a suitable solvent such as toluene. This reaction forms the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide intermediate.

-

Reduction: The nitro group of the intermediate is reduced to an amine. A common method is catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst. This step yields N-(2-amino-4-chlorophenyl)-2-chloroacetamide. A known challenge with this step is the potential for a side reaction involving the elimination of the α-chloro group during hydrogenation.[5]

-

Cyclization: The resulting aniline derivative undergoes spontaneous or base-catalyzed intramolecular cyclization to form the stable quinoxalinone ring, yielding the final product, this compound.[5]

Improved Regioselective Synthesis from p-Chloroaniline

An alternative, improved synthesis has been developed to achieve better regioselectivity and avoid some of the side reactions associated with the standard method. This multi-step process starts from p-chloroaniline.

Experimental Protocol:

-

Condensation: p-Chloroaniline is first condensed with an amino-protecting reagent like chloroacetyl chloride.[6]

-

Nitration: The resulting compound undergoes nitration. The use of chloroacetyl chloride as a protective group helps direct the nitration to the desired position.[6]

-

Reduction: The nitro group is selectively reduced. Using iron powder as the reductant has been shown to provide good selectivity and avoid dehalogenation.[6]

-

Cyclization & Oxidation: The molecule is then cyclized and oxidized to form the final this compound product.[6]

Hydrazine Hydrate/Raney Nickel Method

A patented process describes a specific method for the reductive cyclization of the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide precursor.

Experimental Protocol:

-

Preparation: The precursor, N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, is formed in an alkaline solution.

-

Reductive Cyclization: This intermediate is then treated with hydrazine hydrate as the reducing agent in the presence of Raney's Nickel as a catalyst. The reaction is typically carried out at around 30°C in a mixed solvent system, such as a 1:4 mixture of water and a secondary alcohol. This single step achieves both the reduction of the nitro group and the cyclization to form this compound.[7]

Spectral Data and Characterization

Detailed experimental spectral data for this compound (CAS 2427-71-6) is not widely published in readily available literature. Characterization is typically performed using standard spectroscopic methods (NMR, IR, MS). For reference, the ¹H NMR spectral data for the parent, unsubstituted compound, 2-Quinoxalinone (CAS 1196-57-2), in DMSO-d₆ shows characteristic signals for the aromatic protons and the vinyl proton of the pyrazinone ring, as well as a broad signal for the N-H proton above 12 ppm.[8] The introduction of the chloro group at the 6-position on the benzene ring would be expected to alter the chemical shifts and coupling patterns of the aromatic protons.

Biological Activity and Applications

Primary Application: Herbicide Intermediate

The primary industrial use of this compound is as a key building block for the synthesis of Quizalofop and its active enantiomer, Quizalofop-P-ethyl.[5] These are selective, post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fop") chemical class, highly effective against annual and perennial grass weeds in broadleaf crops like soybeans, cotton, and rapeseed.[9][10]

Mechanism of Action:

Quizalofop-P-ethyl is absorbed by the leaves of grass weeds and translocates to the meristematic tissues (growing points).[1] There, it inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[2][10] This enzyme is crucial for the first committed step in fatty acid biosynthesis. By blocking ACCase, the herbicide disrupts the production of lipids essential for building new cell membranes and for energy storage, leading to the cessation of growth and eventual necrosis of the weed.[1][9]

Potential Pharmacological Activities

While its primary role is agrochemical, the quinoxalinone scaffold is a versatile structure in medicinal chemistry. Various derivatives have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a starting material for drug discovery programs. Documented activities of the broader quinoxalinone class include:

-

Antimicrobial and Antifungal Activity [5]

-

Anticancer Properties [5]

-

Anti-HIV Activity (as reverse transcriptase inhibitors)

-

Anti-inflammatory Effects

Safety and Handling

This compound is classified as hazardous. Researchers and chemical handlers should consult the full Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Conclusion

This compound (CAS 2427-71-6) is a well-characterized chemical intermediate of significant industrial importance, primarily for the production of the Quizalofop family of herbicides. Its synthesis is achievable through several established routes, each with specific advantages concerning yield and selectivity. Beyond its agrochemical relevance, the inherent biological potential of the quinoxalinone core makes this compound a valuable starting point for the development of novel therapeutic agents. Future research may continue to explore its utility in creating diverse molecular libraries for screening against various pharmacological targets.

References

- 1. pomais.com [pomais.com]

- 2. Quizalofop - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxy-6-chloroquinoxaline | C8H5ClN2O | CID 75507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 8. 2-Quinoxalinone(1196-57-2) 1H NMR [m.chemicalbook.com]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

6-Chloro-2(1H)-quinoxalinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. This document details its chemical properties, synthesis, and the biological activities of its derivatives, presenting key data in a structured format for ease of reference and comparison.

Core Molecular and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 2427-71-6 | [1] |

| Appearance | Solid | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. One common method involves the use of p-chloroaniline as the starting material.[2] The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis from p-Chloroaniline[2]

This synthesis involves a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions.

-

Condensation: p-Chloroaniline is first reacted with chloroacetyl chloride to protect the amino group.

-

Nitration: The resulting compound undergoes nitration to introduce a nitro group onto the aromatic ring.

-

Reduction: The nitro group is then reduced to an amino group. Iron powder is a suitable reducing agent for this step to avoid de-chlorination.[2]

-

Cyclization: Intramolecular cyclization of the reduced intermediate leads to the formation of the quinoxalinone ring system.

-

Oxidation: A final oxidation step yields the desired this compound.

Spectroscopic Characterization

The structural confirmation of quinoxalinone derivatives is typically achieved through standard spectroscopic methods. While specific data for this compound is not detailed in the provided search results, the following table outlines the expected characteristic signals based on related structures.[3][4][5][6][7]

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons between 110-150 ppm. A signal for the carbonyl carbon (C=O) above 160 ppm. |

| IR (Infrared) | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1650-1700 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Agrochemicals: Synthesis of Quizalofop-ethyl

This compound is a key intermediate in the production of the herbicide quizalofop-ethyl.[8] The synthesis involves the reaction of this compound with a phenoxypropionate derivative.

Experimental Protocol: Synthesis of Quizalofop-ethyl from this compound

A common method for the synthesis of quizalofop-ethyl from this compound involves the following steps:

-

Preparation of 2,6-dichloroquinoxaline: this compound is first converted to 2,6-dichloroquinoxaline.

-

Condensation with Hydroquinone: The 2,6-dichloroquinoxaline is then reacted with hydroquinone in a mixed solvent system, often with the addition of a base, to yield 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.[9]

-

Esterification: Finally, this intermediate is reacted with an ethyl lactate derivative (such as S-(-)-p-toluenesulfonyl ethyl lactate) to produce quizalofop-ethyl.[10]

Biological Activities of Quinoxalinone Derivatives

Derivatives of the quinoxalinone scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary areas of investigation include their antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have reported the synthesis and evaluation of quinoxalinone derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Hydrazone derivatives | S. aureus | 4 - 16 | [11] |

| B. subtilis | 8 - 32 | [11] | |

| MRSA | 8 - 32 | [11] | |

| E. coli | 4 - 32 | [11] | |

| 2-Quinoxalinone-3-hydrazones | Various bacteria & fungi | Potent activity reported | [6] |

Anticancer Activity

Quinoxalinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Spiro-indeno[1,2-b]quinoxalines | A549 (Lung) | 0.054 - 0.146 | [12] |

| Quinoxaline hydrazones | PC-3 (Prostate) | 2.11 - 4.11 | [13] |

| HL-60 (Leukemia) | 5.15 | [13] | |

| MCF-7 (Breast) | 1.85 - 7.05 | [13] | |

| Pyrimidodiazepines | K-562 (Leukemia) | 0.622 - 1.81 | [14] |

| HCT-116 (Colon) | 0.622 - 1.81 | [14] | |

| MCF7 (Breast) | 0.622 - 1.81 | [14] |

Mechanism of Action

The biological activities of quinoxalinone derivatives are attributed to various mechanisms of action. In the context of cancer, these compounds have been shown to act as kinase inhibitors, interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival. For other biological effects, mechanisms such as DNA damage and inhibition of DNA and RNA synthesis have been proposed, particularly for quinoxaline 1,4-di-N-oxides.[15]

References

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. heteroletters.org [heteroletters.org]

- 12. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

The Biological Versatility of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold, a heterocyclic motif composed of fused benzene and pyrazinone rings, has garnered significant attention in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoxalinone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Quinoxalinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Action

The primary anticancer mechanisms of quinoxalinone derivatives include:

-

Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of protein kinases that are pivotal for cancer cell signaling. Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[1][2][3][4][5][6][7] By competitively binding to the ATP-binding site of these kinases, quinoxalinone derivatives can effectively block downstream signaling pathways.[8]

-

Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis.[9]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, frequently at the G2/M or S phase.[1][9] These effects are often downstream consequences of the primary mechanism of action.

Quantitative Anticancer Data

The in vitro anticancer activity of various quinoxalinone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |

| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | [9][10] |

| Compound III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | [9][10] |

| Compound VIIIc | HCT116 (Colon) | Not Specified | 2.5 | [8][10] |

| Compound XVa | HCT116 (Colon) | Not Specified | 4.4 | [8][10] |

| Compound 4m | A549 (Lung) | Apoptosis induction | 9.32 | [10][11] |

| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [10][11] |

| Compound 11 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 | [10] |

| Compound 13 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 | [10] |

| CPD4 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 3.47 | [3] |

| CPD15 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 31.25 | [3] |

| CPD21 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 44.67 | [3] |

| CPD16 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 79.43 | [3] |

| Tetrazolo[1,5-a]quinoxaline derivatives (4, 5a, 5b) | Various | Not Specified | 0.01 - 0.06 | [12] |

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15][16][17]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Quinoxalinone derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[13]

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[13][15]

-

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

6-well plates

-

Quinoxalinone derivatives

-

Cancer cell lines

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Signaling Pathways

Caption: Anticancer mechanisms of quinoxalinone derivatives.

Antimicrobial Activity

Quinoxalinone derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of selected quinoxalinone derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Quinoxalin-2(1H)-one derivative 4a | S. aureus | 0.97 | [18] |

| Quinoxalin-2(1H)-one derivative 7 | S. aureus | 1.95 | [18] |

| Quinoxalin-2(1H)-one derivative 8a | S. aureus | 3.9 | [18] |

| Quinoxalin-2(1H)-one derivative 11b | E. coli | 7.81 | [18] |

| Quinoxalin-2(1H)-one derivative 13 | C. albicans | 15.62 | [18] |

| Quinoxalin-2(1H)-one derivative 16 | C. albicans | 31.25 | [18] |

| Compound 2d | E. coli | 8 | [19] |

| Compound 3c | E. coli | 8 | [19] |

| Compound 10 | C. albicans | 16 | [19] |

| Compound 10 | A. flavus | 16 | [19] |

| Generic Quinoxalinone Derivative | MRSA | 1-4 | [20][21] |

| Amide-linked quinoxaline 4a | C. albicans | Good activity | [22] |

| Amide-linked quinoxaline 4b | C. albicans | Good activity | [22] |

| Amide-linked quinoxaline 4d | C. albicans | Good activity | [22] |

| Amide-linked quinoxaline 4f | C. albicans | Good activity | [22] |

Experimental Protocols

Agar Well/Disk Diffusion Assay

This method is widely used to qualitatively assess the antimicrobial activity of chemical agents.[23][24][25][26]

-

Materials:

-

Petri dishes

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Bacterial or fungal cultures

-

Sterile swabs

-

Quinoxalinone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer or sterile paper discs

-

Incubator

-

-

Procedure:

-

Prepare and sterilize the agar medium and pour it into Petri dishes.

-

Inoculate the agar surface uniformly with the test microorganism using a sterile swab.

-

For the well diffusion method, create wells in the agar using a sterile cork borer. For the disk diffusion method, place sterile paper discs impregnated with the test compound on the agar surface.

-

Add a known concentration of the quinoxalinone derivative solution to the wells or discs.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around the well or disc.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][23]

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Quinoxalinone derivatives

-

Incubator

-

Microplate reader (optional)

-

-

Procedure:

-

Perform serial two-fold dilutions of the quinoxalinone derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Logical Workflow

Caption: Workflow for antimicrobial activity screening.

Antiviral Activity

Several quinoxalinone derivatives have been identified as potent inhibitors of various viruses, including Human Cytomegalovirus (HCMV).[27][28][29][30] Their antiviral activity often stems from the inhibition of viral replication processes.

Quantitative Antiviral Data

The in vitro antiviral activity of some quinoxalinone derivatives against Human Cytomegalovirus (HCMV) is presented below. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

| Compound/Derivative | Virus | EC50 (µM) | Reference(s) |

| Compound 1a | HCMV | <0.05 | [27][29] |

| Compound 20 | HCMV | <0.05 | [27][29] |

| Ganciclovir (Reference) | HCMV | 0.059 | [27] |

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Quinoxalinone derivatives

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

-

Procedure:

-

Seed host cells in multi-well plates and grow to confluence.

-

Infect the cell monolayers with a known dilution of the virus.

-

After an adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the quinoxalinone derivative and a gelling agent (e.g., agarose).

-

Incubate the plates until viral plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the EC50 value.

-

Anti-inflammatory Activity

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Mechanisms of Action

The anti-inflammatory effects of quinoxalinone derivatives are often attributed to:

-

Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[31][32][33]

-

Modulation of NF-κB Signaling: The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[33]

Quantitative Anti-inflammatory Data

The in vitro and in vivo anti-inflammatory activities of selected quinoxalinone derivatives are shown below.

| Compound/Derivative | Assay | Target | IC50 (µM) / % Inhibition | Reference(s) |

| Quinoxaline-based COX-1 inhibitors | In vitro | COX-1 | 0.064 - 3.14 | [32] |

| Pterostilbene-carboxylic acid derivatives | In vitro | COX-2 | 0.085 - 0.141 | [33] |

| 3-Hydrazinoquinoxaline-2-thiol (0.2% w/w gel) | In vivo (Carrageenan-induced paw edema) | Inflammation | Significant reduction | [34] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[34][35][36][37][38]

-

Materials:

-

Wistar rats or mice

-

Carrageenan solution (1% in saline)

-

Quinoxalinone derivative (formulated for administration, e.g., in a gel or suspension)

-

Plethysmometer or calipers

-

-

Procedure:

-

Administer the quinoxalinone derivative to the animals (e.g., topically or orally) at a predetermined time before inducing inflammation.

-

Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Signaling Pathways

Caption: Anti-inflammatory mechanisms of quinoxalinone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 19. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]

- 20. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ripublication.com [ripublication.com]

- 23. benchchem.com [benchchem.com]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. ijpsonline.com [ijpsonline.com]

- 35. inotiv.com [inotiv.com]

- 36. mdpi.com [mdpi.com]

- 37. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 38. carrageenan induced paw: Topics by Science.gov [science.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxalinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazin-2-one ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of quinoxalinone compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that have underpinned this progress.

A Historical Perspective: From Quinoxalines to Quinoxalinones

The journey of quinoxalinone discovery is intrinsically linked to that of its parent heterocycle, quinoxaline. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, who achieved this through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction paved the way for the exploration of a vast chemical space of related heterocyclic compounds.

While the precise date of the first quinoxalin-2-one synthesis is less definitively documented in a single seminal publication, early methods for their preparation logically followed from the established quinoxaline chemistry. A common and straightforward approach involves the reaction of an o-phenylenediamine with an α-keto acid or its ester, such as ethyl glyoxalate, leading to the direct formation of the quinoxalin-2-one ring system.[2][3]

The initial interest in quinoxaline-based structures was largely academic. However, the discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin and levomycin, in the mid-20th century, spurred significant interest in the biological potential of this class of compounds.[2] This led to a more systematic investigation of synthetic quinoxaline and quinoxalinone derivatives and their therapeutic properties.

Evolution of Synthetic Methodologies

The synthesis of quinoxalinone derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.

Classical Condensation Reactions

The cornerstone of quinoxalinone synthesis remains the condensation of ortho-phenylenediamines with α-dicarbonyl compounds or their equivalents.

Experimental Protocol: Synthesis of 1H-quinoxalin-2-one [2]

-

Reactants: o-phenylenediamine (1.08 g, 10 mmol), ethyl bromoacetate (3.66 g, 22 mmol), triethylamine (4 ml).

-

Solvent: Acetonitrile (30 ml).

-

Procedure:

-

A mixture of o-phenylenediamine, ethyl bromoacetate, and triethylamine in acetonitrile is stirred at room temperature for 1 hour.

-

The reaction mixture is then heated under reflux for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the solvent is removed under vacuum.

-

The residue is taken up in water and filtered.

-

The resulting solid is washed with water, dried, and crystallized from ethanol to yield 1H-quinoxalin-2-one.

-

Modern Synthetic Approaches

In recent years, a variety of more efficient and environmentally friendly methods for quinoxalinone synthesis have been developed. These include microwave-assisted synthesis, the use of green catalysts, and one-pot reactions.[4] For instance, a microwave-assisted approach can significantly reduce reaction times from hours to minutes.[4]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline [4]

-

Reactants: o-phenylenediamine (0.01 mole), glyoxal (0.01 mole).

-

Procedure:

-

A mixture of o-phenylenediamine and glyoxal is placed in a glass beaker.

-

The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts.

-

After cooling, the liquid product is purified by distillation.

-

Therapeutic Applications and Biological Activities

Quinoxalinone derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.

Anticancer Activity

A significant focus of quinoxalinone research has been in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

Several quinoxalinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis.[5][6]

VEGF-R2 Signaling Pathway

Caption: Quinoxalinone inhibitors block VEGF-R2 activation.

ASK1 is a key component of the MAPK signaling cascade, which is involved in cellular responses to stress.[1][7] Quinoxalinone-based inhibitors of ASK1 have shown therapeutic potential in diseases such as non-alcoholic steatohepatitis.[1][7]

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Kinase Assay

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.

Experimental Workflow: In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The quinoxalinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its historical roots in classical heterocyclic chemistry to its current status as a privileged structure in modern drug discovery, the journey of the quinoxalinone core is a testament to the power of synthetic chemistry in addressing critical medical needs. The continued exploration of the vast chemical space around this scaffold, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the development of next-generation therapeutics for a wide range of diseases. Future research will likely focus on the development of more selective and potent quinoxalinone derivatives, the exploration of novel biological targets, and the application of advanced drug delivery strategies to enhance their therapeutic efficacy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academicjournals.org [academicjournals.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. tsijournals.com [tsijournals.com]

- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoxalinone Scaffold: A Privileged Structure in Oncology Drug Discovery

An In-depth Technical Guide on the Core Mechanism of Action of Quinoxalinone Derivatives in Cancer Cells

Introduction

The quinoxalinone core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] In oncology research, quinoxalinone-based compounds have emerged as a promising class of therapeutic agents, demonstrating potent activity against various cancer cell lines.[1][2][3] While a substantial body of research exists for the quinoxalinone class of molecules, it is important to note that specific experimental data on the anticancer mechanism of action for 6-Chloro-2(1H)-quinoxalinone is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for the broader family of quinoxalinone derivatives, offering a valuable framework for understanding their therapeutic potential and guiding future research.

The anticancer effects of quinoxalinone derivatives are multifaceted, primarily targeting key cellular pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][4] The principal mechanisms of action identified to date include kinase inhibition, topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.[3][4][5]

Core Mechanisms of Action

Kinase Inhibition

A significant number of quinoxalinone derivatives function as inhibitors of various protein kinases that are critical for cancer cell signaling.[1][4] By competitively binding to the ATP-binding site of these enzymes, they can effectively block downstream signaling cascades essential for tumor growth and survival.[4]

Key Kinase Targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Several quinoxalinone-based compounds have been designed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[6] By inhibiting VEGFR-2, these agents can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.[4]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is another important target for quinoxalinone derivatives.[1] Overexpression of EGFR is common in many cancers, and its inhibition can lead to reduced cell proliferation.

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Certain 3-vinyl-quinoxalin-2(1H)-one derivatives have been identified as novel inhibitors of FGFR1, a validated target in various cancers.[7]

-

Cyclin-Dependent Kinase 2 (CDK2): Spiro-indeno[1,2-b]quinoxaline derivatives have been shown to act as CDK2 inhibitors, suggesting a role in cell cycle regulation.[8]

-

c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR): Quinoxaline tyrosine kinase inhibitors have been shown to be antagonists of the c-Kit receptor and PDGFR, leading to apoptosis in small cell lung cancer cells.[9]

-

DNA-Dependent Protein Kinase (DNA-PK): Some imidazo[4,5-c]pyridin-2-ones, which share a similar heterocyclic core, are selective inhibitors of DNA-PK, a key enzyme in DNA double-strand break repair.[10]

Topoisomerase II Inhibition

Certain quinoxaline derivatives act as topoisomerase II inhibitors.[5] These compounds stabilize the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptotic cell death.[4]

Induction of Apoptosis

A common downstream effect of the primary mechanisms of action of quinoxalinone derivatives is the induction of apoptosis, or programmed cell death.[3][4] This is often a consequence of kinase or topoisomerase inhibition.[4]

Apoptotic Pathways:

-

Mitochondrial-Dependent Pathway: Evidence suggests that quinoxalinone derivatives can induce apoptosis through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins such as p53, Bax, and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-3 and -8.[5]

-

Autophagy Modulation: Some quinoxaline-containing peptides have been shown to induce apoptosis by modulating autophagy.[11] These compounds can accumulate in acidic compartments within the cell, blocking the progression of autophagy and leading to mitochondrial dysfunction and apoptosis.[11]

Cell Cycle Arrest

Quinoxalinone anticancer agents frequently cause cell cycle arrest at specific checkpoints, most commonly at the G2/M or S phase.[4][5] This prevents cancer cells from proceeding through the cell cycle and dividing. The arrest is often a result of the DNA damage caused by topoisomerase inhibition or the disruption of signaling pathways by kinase inhibitors.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | [5] |

| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | [5] |

| 6,7-dichloro-2,3-disubstituted-quinoxaline (Compound 6) | F2408 (Fibroblast) | Toxic at low concentrations | [12] |

| 6,7-dichloro-2,3-disubstituted-quinoxaline (Compound 8) | F2408 (Fibroblast) | Toxic at low concentrations | [12] |

| Quinoxaline-containing peptide (RZ2) | HeLa (Cervical) | - | [11] |

| Quinoxaline tyrphostin (AG1296) | H526 (Small Cell Lung) | Growth inhibition | [9] |

| 3-vinyl-quinoxalin-2(1H)-one derivatives | H460, B16-F10, Hela229, Hct116 | Good-to-excellent potency | [7] |

| Spiroindeno[1,2-b]quinoxaline (6b) | A549 (Lung) | 0.054 | [8] |

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[4][13]

Visualizations

Signaling Pathways

References

- 1. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 6-Chloro-2(1H)-quinoxalinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-2(1H)-quinoxalinone. The information presented herein is essential for its identification, characterization, and application in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol .[1] The spectroscopic data is summarized in the tables below.

¹H NMR Data

While a complete, unambiguous ¹H NMR dataset for this compound was not found in the available resources, analysis of the parent compound, 2(1H)-quinoxalinone, and related derivatives allows for a theoretical assignment. The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring and a signal for the proton on the pyrazinone ring.

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been reported.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | Data not available |

| C3 | Data not available |

| C4a | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C8a | Data not available |

Note: Specific chemical shift values from the referenced source require access to specialized databases.

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The spectrum for this compound has been recorded and is available in spectral databases.[1] Key absorptions are expected for the N-H, C=O, C=N, and C-Cl bonds, as well as aromatic C-H and C=C stretching.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Amide) | 1700 - 1650 |

| C=N Stretch | 1650 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

| Parameter | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol [1] |

| Expected M+ Peak (m/z) | 180 |

| Expected M+2 Peak (m/z) | 182 (due to ³⁷Cl isotope) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (for solid samples):

-

KBr Pellet Method: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique for such compounds.

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer, where it is vaporized and ionized.

Data Acquisition:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a solid sample.

Caption: Logical relationship between molecular structure and spectroscopic data.

References

A Technical Guide to the Crystal Structure of 6-Chloro-2(1H)-quinoxalinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone scaffold is a prominent heterocyclic motif that forms the core of numerous biologically active compounds. Specifically, 6-Chloro-2(1H)-quinoxalinone derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse applications, ranging from potent herbicides to promising therapeutic agents.[1][2] Understanding the three-dimensional arrangement of atoms and molecules within the crystalline state is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new, more effective molecules.

This technical guide provides an in-depth overview of the crystal structure of this compound derivatives. It details the experimental protocols for their synthesis and crystallization, presents crystallographic data for representative compounds, and analyzes the key intermolecular interactions that govern their solid-state architecture.

Experimental Protocols: Synthesis and Crystallization